(R)-N-Boc-5-hydroxy-trp-ome chemical structure
(R)-N-Boc-5-hydroxy-trp-ome chemical structure
An In-depth Technical Guide to (R)-N-Boc-5-hydroxy-trp-ome
Abstract
This technical guide provides a comprehensive overview of (R)-N-Boc-5-hydroxy-trp-ome, a protected, non-natural stereoisomer of a 5-hydroxytryptophan derivative. As a crucial building block in synthetic chemistry, this compound offers unique opportunities for the development of novel peptides and pharmacologically active molecules. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications in research and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound for advanced scientific applications, such as creating protease-resistant peptides or stereospecific molecular probes.
Introduction
Tryptophan and its derivatives are fundamental to numerous biological processes. L-5-hydroxytryptophan (5-HTP), in particular, is a pivotal intermediate in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin.[1][2] The manipulation of this core structure is a cornerstone of neuropharmacology and peptide-based drug discovery.
To incorporate 5-hydroxytryptophan into complex molecules like peptides, its reactive functional groups—the α-amino group and the carboxylic acid—must be temporarily masked with protecting groups. (R)-N-Boc-5-hydroxy-trp-ome is a strategically protected derivative designed for this purpose. It features:
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An acid-labile tert-butoxycarbonyl (Boc) group safeguarding the α-amino function.
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A methyl ester (OMe) protecting the carboxylic acid.[3]
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A hydroxyl group at the 5-position of the indole ring, offering a site for further modification or for mimicking the natural serotonin precursor.
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The (R)-stereochemistry at the α-carbon, the non-natural enantiomer of the proteinogenic (S)- or L-amino acids. This configuration is of significant interest as it can confer resistance to enzymatic degradation by proteases, potentially increasing the in vivo half-life of resulting peptide-based therapeutics.
This guide will explore the synthesis, properties, and applications of this specific enantiomer, providing the technical insights necessary for its effective utilization in the laboratory.
Chapter 1: Physicochemical Properties and Structural Elucidation
Chemical Structure Analysis
(R)-N-Boc-5-hydroxy-trp-ome, with the IUPAC name methyl (2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a multifaceted molecule. Its structure is designed for stability under certain conditions and selective deprotection under others, which is the foundation of its utility in multi-step synthesis.
Below is a logical breakdown of its key functional components.
Caption: Functional components of (R)-N-Boc-5-hydroxy-trp-ome.
Physicochemical Data
The following table summarizes the key computed and experimental properties of the analogous (S)-isomer, which are expected to be identical for the (R)-enantiomer with the exception of optical rotation.
| Property | Value | Source |
| IUPAC Name | methyl (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [3] |
| CAS Number | 203736-17-8 (for S-isomer) | [3][4] |
| Molecular Formula | C₁₇H₂₂N₂O₅ | [3][4] |
| Molecular Weight | 334.37 g/mol | [4] |
| InChIKey | XNPXNIXOCSKSGI-AWEZNQCLSA-N (for S-isomer) | [3] |
| Appearance | White to off-white powder (typical) | [5] |
| Solubility | Soluble in organic solvents (e.g., DMF, MeOH, CH₂Cl₂) | Inferred |
| Storage | 0–8 °C, protect from light and moisture | [6] |
Note: The (R)-isomer will have an equal but opposite sign for its specific optical rotation compared to the (S)-isomer.
Chapter 2: Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of (R)-N-Boc-5-hydroxy-trp-ome from the parent amino acid, (R)-5-hydroxytryptophan, requires a two-step protection strategy.
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Esterification: The carboxylic acid is converted to a methyl ester. This prevents its participation in unintended side reactions (e.g., acting as a nucleophile) during subsequent steps, particularly during peptide coupling where the free carboxyl group of another amino acid is being activated.
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Boc Protection: The α-amino group is protected with a Boc group. This is crucial for peptide synthesis, as it prevents the amine from self-polymerizing or reacting prematurely. The Boc group is stable to the basic and nucleophilic conditions often used in peptide synthesis but can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA), allowing for sequential and controlled peptide chain elongation.[3][7]
The following workflow illustrates this protective strategy.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from standard procedures for amino acid protection.[8][9] Researchers should optimize conditions based on their specific laboratory setup and scale.
Objective: To synthesize (R)-N-Boc-5-hydroxy-trp-ome from (R)-5-hydroxytryptophan.
Materials:
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(R)-5-hydroxytryptophan
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Methanol (MeOH), anhydrous
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Thionyl chloride (SOCl₂) or HCl gas
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Part A: Esterification of (R)-5-hydroxytryptophan
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Setup: Suspend (R)-5-hydroxytryptophan (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube. Cool the suspension to 0 °C in an ice bath.
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Reaction: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15-20 minutes.
-
Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This method avoids handling corrosive HCl gas directly. The reaction is exothermic, hence the slow addition at 0 °C.
-
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride salt. This crude product is often used directly in the next step without further purification.
Part B: N-Boc Protection
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Setup: Dissolve the crude (R)-5-hydroxy-trp-ome hydrochloride salt from Part A in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C.
-
Reaction: Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and to act as a base for the subsequent reaction. Stir for 10 minutes. Then, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in DCM.
-
Causality: The amine of the tryptophan derivative acts as a nucleophile, attacking one of the carbonyls of the Boc anhydride. TEA scavenges the protons released, driving the reaction to completion.
-
-
Incubation: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hex).
-
Self-Validation: Fractions should be collected and analyzed by TLC to pool the pure product.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and presence of all expected protons and carbons.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 335.16).
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HPLC: To determine purity (>95% is typically desired).
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Optical Rotation: To confirm the (R)-stereochemistry (the value should be opposite to that of the known (S)-isomer).
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Chapter 3: Applications in Research and Drug Development
(R)-N-Boc-5-hydroxy-trp-ome is not an end product but a versatile intermediate. Its primary value lies in its role as a specialized building block for synthesizing more complex molecules.[5][10]
Solid-Phase Peptide Synthesis (SPPS)
The most prominent application is in SPPS to introduce a 5-hydroxy-(R)-tryptophan residue into a peptide sequence. The dual protection scheme is perfectly suited for the standard Boc-SPPS workflow.
Caption: Workflow for incorporating a modified tryptophan into a peptide.
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Expert Insight: While the methyl ester is excellent for solution-phase chemistry, for standard solid-phase synthesis, the corresponding free carboxylic acid version, (R)-N-Boc-5-hydroxy-tryptophan, is required for activation and coupling to the resin-bound amine. The methyl ester can be easily hydrolyzed (saponified) to this free acid if needed.
Development of Stabilized Peptide Therapeutics
Peptides containing (R)-amino acids at specific positions are often resistant to cleavage by endogenous proteases, which preferentially recognize L-amino acids. By incorporating (R)-N-Boc-5-hydroxy-trp-ome, a medicinal chemist can design peptide analogs with significantly enhanced plasma stability and a longer therapeutic window.
Synthesis of Neuroactive Compounds and Probes
The 5-hydroxyindole moiety is the core pharmacophore for serotonin receptor activity. This building block allows for the synthesis of:
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Serotonin Analogs: Creating novel compounds with modified peptide backbones to probe serotonin receptor subtypes.
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Precursors for PET Tracers: Similar protected tryptophan structures are used to synthesize radiolabeled tracers for imaging metabolic pathways like the serotonin or kynurenine pathways in vivo.[8][11] The 5-hydroxy position can be a site for introducing radioisotopes or other labels.
Chapter 4: Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this reagent.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0–8 °C | Minimizes degradation over long-term storage.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation, particularly of the electron-rich indole ring. |
| Moisture | Keep in a tightly sealed container in a desiccator | Protects the ester from hydrolysis and the Boc group from slow degradation. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard laboratory practice to avoid skin/eye contact and ingestion. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | Strong acids will cleave the Boc group; strong bases will hydrolyze the ester; oxidizing agents can degrade the indole ring. |
Conclusion
(R)-N-Boc-5-hydroxy-trp-ome is a high-value synthetic intermediate that provides access to novel, stereochemically defined molecules. Its strategic combination of a non-natural (R)-configuration with orthogonal protecting groups makes it an enabling tool for medicinal chemists and peptide scientists. The primary applications—enhancing peptide stability and creating specific neuropharmacological probes—position this compound at the forefront of advanced drug discovery and chemical biology research. By understanding its synthesis, properties, and handling, researchers can effectively unlock its potential to build the next generation of targeted therapeutics.
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